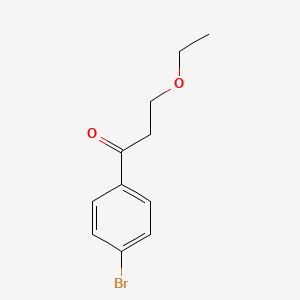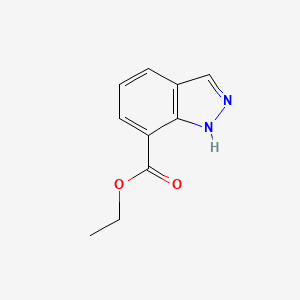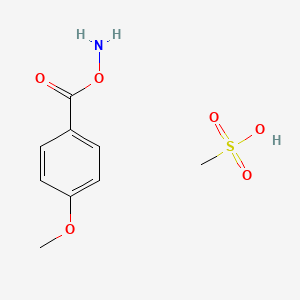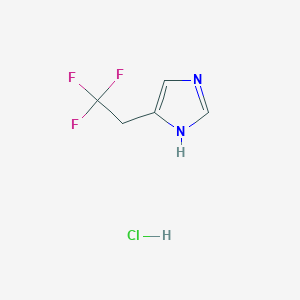
1-(4-Bromophenyl)-3-ethoxypropan-1-one
Descripción general
Descripción
1-(4-Bromophenyl)-3-ethoxypropan-1-one is a chemical compound. It is a derivative of phenylacetic acid containing a bromine atom . The molecular formula is C9H9BrO .
Synthesis Analysis
The synthesis of similar compounds has been described in various studies. For instance, 4-Bromophenylacetic acid can be prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution . Another method involves condensing 4-bromobenzyl bromide with sodium cyanide in ethanol, followed by hydrolyzing the nitrile with sodium hydroxide .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroanalytical methods such as NMR and IR . The molecular weight is 213.071 .Aplicaciones Científicas De Investigación
Optical and Charge Transport Properties
- The crystal structure geometry, optoelectronic, and charge transport properties of (E)-1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one were explored using experimental techniques like UV–vis-NIR, X-ray diffraction, and Photoluminescence spectroscopy, alongside quantum chemical density functional theory calculations. These studies revealed the material's potential for use in various semiconductor devices due to its favorable linear optical, second and third-order nonlinear optical properties, and charge transport capabilities (Shkir et al., 2019).
Synthesis of Tertiary Amino Alcohols
- Research on the synthesis of 3-(4-bromophenyl)-1-morpholino-2-phenylalkan-3-ol hydrochlorides from 1-(4-bromophenyl)-3-morpholino-2-phenylpropan-1-one with Grignard compounds was conducted. These compounds, considered as Trihexyphenidyl analogs, highlight the compound's utility in organic chemistry and potential medicinal applications (Isakhanyan et al., 2008).
Nonlinear Optical Device Fabrication
- A study focused on a chalcone derivative related to 1-(4-Bromophenyl)-3-ethoxypropan-1-one, examining its suitability for nonlinear optical device applications. This involved characterizing the sample through various spectroscopic techniques and supporting the results with computational studies. The findings indicated the potential of this derivative for nonlinear optical applications due to its high first-order hyperpolarizability (Singh et al., 2019).
Organosilicon Polymer Synthesis
- The treatment of (4-bromophenyl)diethoxymethylsilane, a related compound, with magnesium in THF yielded poly[p-(ethoxymethylsilylene)phenylene], demonstrating the compound's potential in creating polymers with specific thermal properties and reactivity towards nucleophiles. Such polymers have diverse applications in materials science (Ohshita et al., 1997).
Safety and Hazards
Propiedades
IUPAC Name |
1-(4-bromophenyl)-3-ethoxypropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-2-14-8-7-11(13)9-3-5-10(12)6-4-9/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSWTQDFFOMRKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(1-[Trifluoromethyl]cyclopentyl)benzene](/img/structure/B1390600.png)


![2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B1390605.png)





